N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and a cyclopropyloxalamide group, which adds to its structural uniqueness.
Mechanism of Action
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide are microtubules and their component protein, tubulin . These targets are crucial for cell division and are often the focus of anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected biochemical pathway is the cell cycle , specifically the S phase . The compound causes cell cycle arrest at the S phase, preventing the cell from progressing to the next stage of the cycle .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects can inhibit the growth of cancer cells and potentially lead to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with a cyclopropylamine derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylacetamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylacetamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-propylacetamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target proteins compared to its analogs .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11(13-7-1-2-7)12(16)14-8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,1-2,6H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHVSGASBDMPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.